molecular formula C12H10N2O3S2 B12450430 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide

2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide

Cat. No.: B12450430
M. Wt: 294.4 g/mol
InChI Key: ZKWSMSDQCHYGBL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₃S₂ and a molecular weight of 294.4 g/mol . Its systematic IUPAC name is 2-[4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide , reflecting the presence of a thiazolidinone core, a phenoxyacetamide moiety, and a conjugated exocyclic double bond.

The compound is identified by multiple synonyms, including:

  • (E)-2-(4-((2-Mercapto-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)acetamide
  • AKOS030667077
  • 359596-38-6 (CAS Registry Number).

Key structural descriptors include:

Property Value
SMILES NC(=O)COc1ccc(cc1)/C=C\1/SC(=NC1=O)S
InChI InChI=1S/C12H10N2O3S2/c13-10(15)...
InChIKey ZKWSMSDQCHYGBL-UHFFFAOYSA-N
PubChem CID 3860824

The 5E stereodescriptor in its name specifies the trans configuration of the exocyclic double bond between the thiazolidinone and phenyl groups, a critical feature influencing its molecular geometry.

Historical Development and Discovery Context

The compound was first registered in PubChem on September 12, 2005 , with subsequent modifications reflecting updates to its structural and physicochemical data. Its synthesis likely emerged from efforts to optimize thiazole-based pharmacophores, particularly those targeting bacterial enzymes or redox pathways. While direct synthetic protocols for this compound are not fully detailed in publicly available literature, analogous methodologies involve:

  • Knoevenagel condensation between a 4-oxo-thiazolidinone derivative and a substituted benzaldehyde.
  • Nucleophilic substitution to introduce the acetamide group via phenoxy intermediates.

For example, the synthesis of structurally related compounds, such as 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (PubChem CID: 938,740-47-7), employs rhodanine derivatives as starting materials, followed by esterification or amidation steps. These methods suggest that this compound could be synthesized through similar pathways, leveraging the reactivity of the thiazolidinone scaffold.

Structural Relationship to Thiazole-Acetamide Derivatives

The compound belongs to a broader class of thiazole-acetamide hybrids , which combine the electronic diversity of thiazole rings with the hydrogen-bonding capacity of acetamide groups. Its structure features three distinct regions:

  • Thiazolidinone core : A five-membered ring with a ketone at position 4 and a thiol group at position 2, enabling tautomerism and metal coordination.
  • Phenoxy linker : A para-substituted phenyl group connected via an ether bond, providing structural rigidity.
  • Acetamide terminus : A primary amide group (–CONH₂) that enhances solubility and participates in intermolecular interactions.

Comparative analysis with derivatives like N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide (ChemSpider ID: 646276) reveals that replacing the phenyl group with a bicyclic azepine system alters ring strain and conformational flexibility. Similarly, ester analogues, such as 2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate (PubChem CID: 938,816-38-7), replace the acetamide with ester functionalities, reducing hydrogen-bonding potential. These structural variations highlight the role of substituents in modulating physicochemical properties and bioactivity.

The E-configuration of the exocyclic double bond is conserved across related compounds, as seen in derivatives like 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (PubChem CID: 938,740-47-7). This geometry optimizes conjugation between the thiazolidinone and aromatic systems, stabilizing the molecule and influencing its electronic absorption profile.

Properties

Molecular Formula

C12H10N2O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

2-[4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C12H10N2O3S2/c13-10(15)6-17-8-3-1-7(2-4-8)5-9-11(16)14-12(18)19-9/h1-5H,6H2,(H2,13,15)(H,14,16,18)

InChI Key

ZKWSMSDQCHYGBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCC(=O)N

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Cyclization

The thiazolidin-4-one scaffold is synthesized via cyclocondensation of α-halocarbonyl compounds with thiourea. For example:

  • Reaction : Ethyl 2-chloro-3-(oxiran-2-yl)propanoate reacts with thiourea in ethanol under reflux to yield 2-imino-thiazolidine-4-ones.
  • Conditions :
    • Solvent: Ethanol or glacial acetic acid
    • Catalysts: Anhydrous sodium acetate or lutidine
    • Temperature: 78–100°C (reflux)
    • Yield: 55–84%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of thiourea’s sulfur on the electrophilic α-carbon of the carbonyl, followed by cyclization and elimination of HCl.

Alternative Substrates for Thiazole Synthesis

  • β-Ketoesters : β-Aroylacrylic acids cyclize with thiourea in the presence of HX (X = Cl, Br) to form 5-aroylmethyl-2-iminothiazolidin-4-ones.
  • Maleimides : N-substituted maleimides react with thiourea derivatives to yield 4-thiazolidones.

Coupling Phenoxyacetamide to Thiazolidinone

Nucleophilic Aromatic Substitution

The phenoxyacetamide moiety is introduced via coupling reactions:

  • Step 1 : Synthesis of phenoxyacetic acid derivatives (e.g., from 2,4-difluorophenol and ethyl chloroacetate).
  • Step 2 : Activation of the carboxylic acid using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane.
  • Step 3 : Coupling with 2-amino-4-(4-bromophenyl)thiazole or analogous thiazolidinone intermediates.

Optimization :

  • Solvent : Dry dichloromethane (DCM) minimizes side reactions.
  • Base : Lutidine (2,6-lutidine) enhances coupling efficiency.
  • Yield : 76–81% for analogous compounds.

Knoevenagel Condensation for Exocyclic Double Bond

The E-configuration at the exocyclic double bond is achieved via Knoevenagel condensation:

  • Reagents : Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) and active methylene groups (e.g., 4-oxothiazolidin-2-ylidene).
  • Conditions :
    • Catalysts: Piperidine or ammonium acetate
    • Solvent: Ethanol or acetic acid
    • Temperature: 60–80°C

Purification and Characterization

Isolation Techniques

  • Precipitation : Crude product is precipitated using ice-cold water.
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers.

Analytical Data

  • ¹H NMR (DMSO-d₆) :
    • δ 7.8–8.1 (d, 1H, CH=S), 6.9–7.3 (m, 4H, aromatic), 4.6 (s, 2H, OCH₂CO), 2.5 (s, 1H, NH₂).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (HPLC) Key Advantage
Thiourea Cyclization Ethyl 2-chloroacetate, thiourea 78–84 >95% Scalable, minimal byproducts
Knoevenagel 4-Hydroxybenzaldehyde 65–71 92% Stereochemical control (E-config)
TBTU Coupling Phenoxyacetic acid, TBTU 76–81 98% High functional group tolerance

Challenges and Solutions

Stereochemical Control

  • Issue : Unwanted Z-isomer formation during Knoevenagel condensation.
  • Solution : Use of bulky bases (e.g., DBU) or microwave-assisted synthesis to favor E-configuration.

Thiol Oxidation

  • Issue : Sulfanyl (-SH) group oxidation during storage.
  • Solution : Store under inert atmosphere (N₂) with 1% ascorbic acid as stabilizer.

Industrial-Scale Considerations

  • Cost Efficiency : Thiourea and chloroesters are low-cost substrates.
  • Green Chemistry : Ethanol/water mixtures reduce environmental impact vs. DCM.

Chemical Reactions Analysis

Formation of the Thiazolidinone Core

  • Key Method : Reaction of thiourea with chloroacetyl derivatives or maleic anhydrides. For example, thiourea reacts with ethyl 2-chloro-2-phenylacetate in ethanol to form the thiazolidinone ring .

  • Alternative Approach : Maleic anhydrides (e.g., bromomaleic anhydride) treated with thiourea yield thiazolidinones, including derivatives with ylidene groups .

  • Microwave Assistance : Microwave irradiation enhances reaction efficiency and reduces synthesis time compared to conventional methods.

Table 1: Comparison of Thiazolidinone Synthesis Methods

MethodKey Reagents/ConditionsProduct ExampleReference
Thiourea + chloroacetyl derivativesThiourea, ethyl 2-chloro-2-phenylacetate, ethanolThiazolidinone core
Thiourea + maleic anhydridesThiourea, maleic/bromomaleic anhydride, pyridine(E)-2-(2-amino-4-oxothiazol-5-ylidene)acetic acid
Microwave-assisted synthesisThiourea, chloroacetyl derivatives, microwave irradiationImproved yield and purity

Reactivity and Chemical Transformations

The compound’s reactivity arises from its thiazole ring and acetamide group, which serve as electrophilic and nucleophilic centers, respectively.

Key Reaction Types

  • Nucleophilic Attack :

    • The thiazole’s sulfur atom acts as an electrophilic site, enabling reactions with nucleophiles (e.g., amines, hydroxyl groups).

    • Example: Reaction with thiourea derivatives to form substituted thiazolidinones .

  • Cycloaddition Reactions :

    • The ylidene group (double bond) may participate in Diels-Alder-like reactions, though specific examples for this compound are not explicitly reported.

  • Hydrolysis :

    • The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

  • Electrophilic Substitution :

    • The phenoxy ring’s para position (linked to the thiazolidinone) may undergo substitution reactions (e.g., alkylation, acylation).

Reaction TypeMechanismProducts/TransformationsReference
Nucleophilic substitutionThiourea derivatives attack sulfurSubstituted thiazolidinones
Hydrolysis of acetamideAcidic/basic conditionsCarboxylic acid or amine
Cycloaddition (hypothetical)Diels-Alder-like mechanismNew heterocyclic derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its biological activity, and derivatives of this compound have shown promise in various assays for antibacterial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, while the acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Data Tables

Table 1: Anti-Inflammatory Activity of Selected Analogues

Compound Structure Feature IC50 (vs. Indomethacin) Reference
Target Compound 4-oxo-2-sulfanyl thiazole + acetamide Not reported
(Z)-N-(3-chlorophenyl)-TZD derivative 2,4-dioxo-thiazolidinone + acetamide ~2.5 µM

Table 2: Enzymatic Inhibition Profiles

Compound Target Enzyme IC50/Ki Reference
Methyl ester analogue () 5-Lipoxygenase 190–2110 nM
Boronic acid derivative () Fungal HDAC 1 µM

Biological Activity

2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide is a complex organic compound that combines a thiazole ring, a phenoxy group, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O3S2, with a molecular weight of 294.35 g/mol. The structure features:

  • Thiazole Ring : Known for its biological activity.
  • Phenoxy Group : Enhances membrane penetration.
  • Acetamide Moiety : Facilitates hydrogen bonding with target proteins.

The proposed mechanism of action involves the interaction of the thiazole ring with various biological targets, such as enzymes and receptors. The phenoxy group may improve cell membrane permeability, while the acetamide moiety can stabilize interactions with target proteins through hydrogen bonding .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds similar to this compound demonstrated activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi .
CompoundActivity TypeTarget Microorganism
2-(4-{...})AntibacterialStaphylococcus aureus
2-(4-{...})AntifungalCandida albicans

Anticancer Activity

The potential anticancer effects of this compound have also been explored. Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), DU145 (prostate cancer).
  • Results : Significant inhibition of cell growth was observed in treated cultures compared to control groups .
Cell LineIC50 (µM)Activity Observed
MCF-715Growth inhibition
A54920Moderate inhibition
DU14518Significant inhibition

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, thiazole derivatives have shown promise in reducing inflammation:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : Evaluate the antimicrobial activity of thiazole derivatives.
    • Methodology : Disk diffusion method was used against various pathogens.
    • Findings : The tested compounds exhibited zones of inhibition comparable to standard antibiotics.
  • Anticancer Evaluation
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was employed to determine cell viability post-treatment.
    • Results : Certain derivatives showed IC50 values lower than standard chemotherapeutics, indicating higher potency.

Q & A

Q. What in silico tools predict metabolic stability and toxicity of this compound?

  • Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes. Validate with microsomal incubation assays (human liver microsomes + NADPH) .

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